6-Amino-2,3-dimethylphenol hydrochloride
Description
Contextual Significance of Aminophenolic Compounds in Organic Synthesis and Derived Materials Research
Aminophenolic compounds are fundamental building blocks in organic synthesis, serving as precursors for a multitude of valuable products. Their utility stems from the presence of two reactive functional groups, the amino and hydroxyl moieties, which can be selectively modified to construct intricate molecular architectures. In the pharmaceutical industry, the aminophenol scaffold is a key component in a number of active pharmaceutical ingredients. nih.gov A prominent example is the synthesis of paracetamol, where 4-aminophenol (B1666318) is a crucial intermediate. wikipedia.org
Beyond pharmaceuticals, aminophenols are integral to the dye industry. The diazotization of the amino group, followed by coupling reactions, leads to the formation of azo dyes, which constitute a significant class of commercial colorants. Furthermore, aminophenolic compounds are employed in the development of photographic materials and as antioxidants in various industrial applications.
In the realm of materials science, aminophenols and their derivatives are utilized in the synthesis of high-performance polymers. For instance, they can be used as monomers for the production of poly(phenylene oxide) (PPO), a thermoplastic known for its high-temperature resistance and dimensional stability. vot.pl The amino and hydroxyl groups can also be exploited to introduce specific functionalities into polymer backbones, thereby tailoring the material's properties for specialized applications, such as in the development of advanced composites and specialty resins.
Structural Classification and Nomenclature of Relevant Aminophenols
The classification of aminophenols is based on the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring, as well as the nature and position of other substituents. The three basic isomers of aminophenol are 2-aminophenol, 3-aminophenol, and 4-aminophenol, also referred to as ortho-, meta-, and para-aminophenol, respectively.
The nomenclature of substituted aminophenols follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The hydroxyl group is generally considered the principal functional group, and thus the parent name is "phenol." The amino group and other substituents are then named as prefixes, with their positions indicated by numbers. For example, in 6-Amino-2,3-dimethylphenol (B1277136), the hydroxyl group is at position 1, the amino group at position 6, and the two methyl groups at positions 2 and 3.
The hydrochloride salt of an aminophenol is formed by the reaction of the basic amino group with hydrochloric acid. This is indicated by appending "hydrochloride" to the name of the parent compound. Therefore, the full IUPAC name for the subject of this article is 6-Amino-2,3-dimethylphenol hydrochloride.
Below is a table detailing the structural information for this compound:
| Property | Value |
| IUPAC Name | 6-amino-2,3-dimethylphenol;hydrochloride |
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| CAS Number | 131142-40-0 |
| InChI | InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |
| InChIKey | JMFACRGHRXTMDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C.Cl |
Historical Development of Research on Aminophenolic Scaffolds
Research into aminophenolic compounds dates back to the 19th century, with the development of synthetic organic chemistry. Early investigations were primarily driven by the burgeoning dye industry, which sought novel and vibrant colorants. The discovery that aminophenols could be diazotized and coupled to form a wide range of azo dyes was a significant milestone.
The synthesis of aminophenols has traditionally been achieved through the reduction of the corresponding nitrophenols. This method, often employing iron or tin in the presence of acid, remains a common industrial process. wikipedia.org Over the years, more refined and efficient methods have been developed, including catalytic hydrogenation, which offers a cleaner and more sustainable alternative. nih.gov
The 20th century saw an expansion of the applications of aminophenols into pharmaceuticals and materials science. The recognition of the analgesic and antipyretic properties of paracetamol, derived from 4-aminophenol, spurred further research into the biological activities of other aminophenol derivatives. nih.gov In materials science, the use of aminophenols as monomers and cross-linking agents for polymers has been an area of continuous development, leading to the creation of materials with enhanced thermal and mechanical properties. While specific historical research on this compound is not widely documented, its study is a part of the broader and ongoing exploration of substituted aminophenols and their potential applications in various scientific and industrial fields.
Synthetic Methodologies and Route Design for this compound
The synthesis of this compound, a substituted aminophenol, relies on established and versatile reactions in organic chemistry. The strategic construction of this molecule centers on the formation of the core aminophenol structure, which can be approached through several distinct synthetic avenues. These methodologies primarily involve the introduction of an amino group onto a pre-existing dimethylphenol scaffold or the concurrent construction of the desired functionality. The efficiency, regioselectivity, and scalability of the synthesis are critically dependent on the chosen route and reaction conditions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-amino-2,3-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFACRGHRXTMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 6 Amino 2,3 Dimethylphenol Hydrochloride
Reactivity of Phenolic Hydroxyl and Aromatic Amine Functionalities
The chemical character of 6-Amino-2,3-dimethylphenol (B1277136) hydrochloride is defined by the dual presence of an electron-donating hydroxyl group and an amino group on the benzene (B151609) ring. The hydrochloride salt form ensures stability and influences the reactivity of the amino group. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a powerful activating group that enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The aromatic amine group, while being a moderate activating group, can be protonated in acidic media, forming an ammonium salt which is deactivating. The reactivity of the amino group is therefore highly pH-dependent. In its free base form, the nitrogen's lone pair of electrons participates in the resonance of the aromatic system, contributing to its nucleophilic character and directing electrophilic substitution to the ortho and para positions. The interplay and relative reactivity of these two functional groups are central to the transformation studies of this compound.
Oxidation Reactions and Product Characterization
The oxidation of 6-Amino-2,3-dimethylphenol hydrochloride is a key area of study, often leading to the formation of highly colored and electroactive species. The presence of both hydroxyl and amino groups makes the molecule readily oxidizable.
Formation of Quinone Derivatives
Oxidation of aminophenols is a well-established route to quinone and quinone-imine derivatives. In the case of 6-Amino-2,3-dimethylphenol, oxidation is expected to proceed via the formation of a quinone-imine intermediate. The initial step involves the removal of electrons from the electron-rich aromatic ring. The specific structure of the resulting quinone derivative will depend on the reaction conditions and the oxidant used. Due to the substitution pattern, the formation of a 2,3-dimethyl-1,4-benzoquinone derivative is a plausible outcome, though other isomeric structures could also be formed.
Table 1: Potential Oxidation Products of 6-Amino-2,3-dimethylphenol
| Oxidizing Agent | Potential Product | Reaction Conditions |
|---|---|---|
| Mild Oxidants (e.g., air, FeCl₃) | Quinone-imine intermediates | Neutral or slightly acidic pH |
This table represents theoretically plausible outcomes based on the general reactivity of aminophenols. Specific experimental data for this compound is limited.
Catalysis in Oxidative Processes (e.g., Transition Metal Effects)
The rate and selectivity of the oxidation of aminophenols can be significantly influenced by the presence of transition metal catalysts. Metal ions such as copper(II), iron(III), and manganese(II) can act as electron transfer agents, facilitating the oxidation process at lower potentials. The mechanism often involves the formation of a complex between the aminophenol and the metal ion, which then undergoes intramolecular electron transfer. The choice of metal catalyst and ligands can direct the reaction towards specific products, for instance, favoring polymerization or the formation of discrete dimeric or trimeric structures over simple quinone formation.
Reduction Reactions and Derivative Formation
The reduction of functional groups in this compound presents opportunities for the synthesis of various derivatives. The focus of such reactions is often on the selective transformation of one functional group while leaving the other intact.
Selective Reduction of Specific Functional Groups
Achieving selective reduction in a molecule with multiple reducible groups is a common challenge in organic synthesis. In the context of derivatives of 6-Amino-2,3-dimethylphenol, for instance, if a nitro group were present, its selective reduction to an amino group in the presence of the existing amino and hydroxyl groups would be a key transformation. This can often be achieved by careful selection of the reducing agent and reaction conditions. For the parent compound itself, the aromatic ring can be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), leading to the formation of amino-dimethyl-cyclohexanol derivatives.
Impact of Reducing Agent Selection on Product Distribution
The outcome of a reduction reaction is highly dependent on the nature of the reducing agent employed. Different reducing agents exhibit varying degrees of reactivity and selectivity towards different functional groups.
Table 2: Influence of Reducing Agents on Potential Reduction Pathways
| Reducing Agent | Target Functional Group | Potential Product(s) | Notes |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Aromatic Ring (under forcing conditions) | Amino-dimethyl-cyclohexanols | Can also reduce other unsaturated functionalities if present. |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Not typically reactive with phenols or amines | No reaction on the parent structure | Would reduce carbonyls or other reducible groups if present in a derivative. |
This table outlines general principles of reduction chemistry as they might apply to derivatives of 6-Amino-2,3-dimethylphenol. Specific experimental validation for the hydrochloride salt is not widely reported.
Electrophilic Aromatic Substitution Mechanisms
| Substituent | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Activating | Strong | Ortho, Para |
| -NH₃⁺ (Anilinium) | Deactivating | Strong | Meta |
| -CH₃ (Methyl) | Activating | Weak | Ortho, Para |
Aromatic compounds with strongly activating groups like phenols and anilines undergo halogenation readily. byjus.comlibretexts.org For typical benzene derivatives, this reaction often requires a Lewis acid catalyst, but highly activated rings like phenols can react without one. wikipedia.org The halogenation of 6-Amino-2,3-dimethylphenol is expected to be rapid, with the regiochemical outcome controlled primarily by the hydroxyl group. The positions ortho to the hydroxyl group are C6 (occupied by the amino group) and C4. The position para to the hydroxyl group is C3 (occupied by a methyl group). Therefore, electrophilic attack is most likely to occur at the available C4 position. Due to the high activation of the ring, controlling the reaction to prevent the formation of poly-halogenated products can be challenging. libretexts.org
| Reactant | Reagent | Predicted Major Product |
|---|---|---|
| This compound | Br₂ in a polar solvent | 4-Bromo-6-amino-2,3-dimethylphenol hydrochloride |
| This compound | Cl₂ with a Lewis Acid catalyst (e.g., AlCl₃) | 4-Chloro-6-amino-2,3-dimethylphenol hydrochloride |
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation uses fuming sulfuric acid (SO₃ in H₂SO₄), with SO₃ being the electrophile. youtube.comyoutube.com
Direct nitration of phenols can be complicated by oxidative decomposition, leading to tarry materials. libretexts.org In the strongly acidic conditions required for both nitration and sulfonation, the amino group of this compound will be fully protonated. This anilinium group (-NH₃⁺) is strongly deactivating and meta-directing. However, the hydroxyl group is a powerful ortho, para-director. The outcome of the reaction is determined by the competition between these groups. The -OH group's influence is generally dominant, directing the incoming electrophile to the C4 position. A common strategy to achieve cleaner reactions and avoid oxidation is to first protect the amino group, for instance by acetylation. libretexts.orgwikipedia.org
| Reaction | Reagents | Active Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 6-Amino-4-nitro-2,3-dimethylphenol hydrochloride |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Amino-5-hydroxy-2,3-dimethylbenzenesulfonic acid |
Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
The primary amino group of 6-Amino-2,3-dimethylphenol allows it to undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. gsconlinepress.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-N=C). The formation of Schiff bases often occurs under acid or base catalysis or with heat. gsconlinepress.comajrconline.org These compounds are important intermediates in organic synthesis and as ligands in coordination chemistry. gsconlinepress.comresearchgate.net
| Reactants | Conditions | Product Type |
|---|---|---|
| This compound + Aldehyde (R-CHO) | Acid or Base Catalyst, Reflux | Schiff Base (Imine) |
| This compound + Ketone (R-CO-R') | Acid or Base Catalyst, Reflux | Schiff Base (Imine) |
Metal-Catalyzed Coupling Reactions Involving Phenolic Substrates
The aminophenol structure offers two potential sites for metal-catalyzed cross-coupling reactions: the nitrogen of the amino group and the oxygen of the hydroxyl group. Palladium- and copper-catalyzed systems are widely used for these transformations, such as Buchwald-Hartwig amination and Ullmann condensation. nih.govmdpi.com A significant challenge is achieving chemoselectivity—that is, selectively forming a C-N bond (N-arylation) or a C-O bond (O-arylation). mit.edu Research has shown that catalyst systems can be tailored for this purpose; for example, certain copper-based catalysts can selectively promote O-arylation of aminophenols, while specific palladium-based catalysts favor N-arylation. nih.govmit.eduresearchgate.net
Additionally, phenols can undergo oxidative coupling reactions, where a metal catalyst facilitates the dimerization of two phenol (B47542) units to form C-C or C-O bonds. wikipedia.orgnih.gov
| Reaction Type | Catalyst System (Example) | Bond Formed | Description |
|---|---|---|---|
| O-Arylation (Ullmann-type) | CuI / Ligand (e.g., picolinic acid) | Aryl-O | Coupling of the phenolic -OH with an aryl halide. mit.edu |
| N-Arylation (Buchwald-Hartwig) | Pd-precatalyst / Ligand (e.g., BrettPhos) | Aryl-N | Coupling of the amino -NH₂ with an aryl halide. mit.edu |
| Oxidative C-C Coupling | Fe, Cu, or V complexes | Aryl-Aryl | Dimerization of two phenol molecules. wikipedia.org |
Investigations into Polymerization Mechanisms and Inhibition
Aminophenols exhibit a dual role in polymer science; they can act as monomers for polymerization or as inhibitors to prevent it.
Polymerization Mechanisms : Aminophenols can be polymerized via chemical or electrochemical oxidative methods to produce conductive polymers. mdpi.comtandfonline.commdpi.com The polymerization process likely involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains. The presence of both amino and hydroxyl groups allows for complex polymer structures with varied linkages (C-N, C-C, C-O). drexel.edu
Polymerization Inhibition : Conversely, phenols and aromatic amines are well-established polymerization inhibitors. longchangchemical.commdpi.com They function by scavenging free radicals, which are the propagating species in many polymerization chain reactions (e.g., for monomers like styrene or acrylates). wikipedia.org By reacting with and neutralizing these radicals, they terminate the polymer chain growth. The structure of 6-Amino-2,3-dimethylphenol, containing both phenolic and aromatic amine moieties, makes it a potential candidate for an effective polymerization inhibitor. google.com
| Role | Mechanism | Application |
|---|---|---|
| Monomer | Oxidative coupling of monomer units. tandfonline.com | Synthesis of electroactive or conductive polymers. mdpi.com |
| Inhibitor | Free radical scavenging via H-atom donation from -OH or -NH₂ groups. longchangchemical.com | Stabilization of reactive monomers during storage and transport. wikipedia.org |
Derivatives and Structural Analogues of 6 Amino 2,3 Dimethylphenol Hydrochloride
Synthesis and Characterization of Acetylated Aminophenol Derivatives
The acetylation of aminophenols is a standard laboratory procedure, typically involving the reaction of the aminophenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. mdpi.com In the case of 6-amino-2,3-dimethylphenol (B1277136), the amino group is expected to be more nucleophilic than the hydroxyl group, leading to preferential N-acetylation to form N-(4-hydroxy-2,3-dimethylphenyl)acetamide.
The general reaction would proceed by dissolving 6-amino-2,3-dimethylphenol hydrochloride in a suitable solvent, followed by the addition of a base to neutralize the hydrochloride and deprotonate the amino group. Subsequent addition of the acetylating agent would yield the acetylated product.
Table 1: Expected Reagents and Products for Acetylation of 6-Amino-2,3-dimethylphenol
| Starting Material | Acetylating Agent | Expected Product |
| 6-Amino-2,3-dimethylphenol | Acetic Anhydride | N-(4-hydroxy-2,3-dimethylphenyl)acetamide |
| 6-Amino-2,3-dimethylphenol | Acetyl Chloride | N-(4-hydroxy-2,3-dimethylphenyl)acetamide |
Characterization of the resulting N-(4-hydroxy-2,3-dimethylphenyl)acetamide would involve standard spectroscopic techniques. For comparison, the characterization of a similar compound, N-(4-hydroxy-2,5-dimethylphenyl)acetamide, has been reported with specific peaks in ¹H NMR and ¹³C NMR spectra corresponding to the aromatic protons, methyl groups, acetyl group, and the carbon skeleton. rsc.org Similar spectral data would be anticipated for the 2,3-dimethyl isomer, with distinct shifts reflecting the different substitution pattern on the aromatic ring.
Development of Substituted Arylamine and Phenol (B47542) Derivatives
The synthesis of substituted arylamine and phenol derivatives from this compound can be approached through various synthetic routes common in organic chemistry. openaccessjournals.com The amino and hydroxyl groups on the aromatic ring can be modified or can direct the substitution of other groups onto the ring.
For instance, the amino group can undergo N-alkylation or N-arylation reactions. msu.edu Similarly, the phenolic hydroxyl group can be converted to an ether or an ester. The presence of both an amino and a hydroxyl group, which are ortho, para-directing activators, will influence the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.orgtandfonline.com
Table 2: Potential Reactions for the Synthesis of Substituted Derivatives
| Reaction Type | Reagents | Potential Product Class |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-amino-2,3-dimethylphenol |
| N-Arylation | Aryl halide, Catalyst, Base | N-Aryl-6-amino-2,3-dimethylphenol |
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base | 6-Amino-2,3-dimethyl-1-(alkoxy)benzene |
| O-Acylation (Esterification) | Acyl chloride/anhydride, Base | 4-Amino-2,3-dimethylphenyl acetate |
Functionalization through Mannich Reactions
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. scitepress.orgresearchgate.net Phenols are effective substrates for the Mannich reaction, with the aminomethylation typically occurring at the ortho or para position to the hydroxyl group. For 6-amino-2,3-dimethylphenol, the position ortho to the hydroxyl group is sterically hindered by a methyl group, and the other ortho position is occupied by the amino group. The para position is also blocked by a methyl group. Therefore, the most likely position for the Mannich reaction to occur would be at the nitrogen of the amino group, if a primary amine is considered the active hydrogen compound, or potentially at the aromatic ring if the conditions are forcing.
A general procedure for a phenolic Mannich reaction involves reacting the phenol, formaldehyde, and a secondary amine, often with heating. researchgate.net
Table 3: Hypothetical Mannich Reaction Components
| Phenolic Substrate | Aldehyde | Amine | Potential Product |
| 6-Amino-2,3-dimethylphenol | Formaldehyde | Dimethylamine | 6-Amino-4-(dimethylaminomethyl)-2,3-dimethylphenol (if ring substitution occurs) or N,N-dimethyl-N-(4-hydroxy-2,3-dimethylphenyl)methanediamine (if N-substitution occurs) |
Azo Dye Synthesis and Characterization from Aminophenol Precursors
Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or another aromatic amine. upb.rouobaghdad.edu.iq 6-Amino-2,3-dimethylphenol can serve as the primary amine for diazotization. The process involves treating the aminophenol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is then reacted with a coupling component.
For example, coupling the diazonium salt of 6-amino-2,3-dimethylphenol with a phenol like 2-naphthol (B1666908) would be expected to yield a brightly colored azo dye. nih.gov
Table 4: General Scheme for Azo Dye Synthesis
| Diazonium Component (from) | Coupling Component | Expected Azo Dye Product |
| 6-Amino-2,3-dimethylphenol | 2-Naphthol | 1-((4-hydroxy-2,3-dimethylphenyl)diazenyl)naphthalen-2-ol |
| 6-Amino-2,3-dimethylphenol | Phenol | 4-((4-hydroxy-2,3-dimethylphenyl)diazenyl)phenol |
The characterization of such dyes would involve UV-Visible spectroscopy to determine the maximum absorption wavelength (λmax), which is responsible for the color of the compound. upb.ro Infrared (IR) spectroscopy would show characteristic peaks for the N=N azo linkage, and NMR spectroscopy would confirm the aromatic and methyl group protons.
Exploration of Hydrazone Derivatives and Related Compounds
Hydrazones are formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine (B178648) derivative. mdpi.comminarjournal.com To synthesize a hydrazone derivative from 6-amino-2,3-dimethylphenol, the aminophenol would first need to be converted into a hydrazine. This could potentially be achieved through diazotization followed by reduction. The resulting (4-hydroxy-2,3-dimethylphenyl)hydrazine could then be reacted with an aldehyde or ketone to form the corresponding hydrazone.
A typical hydrazone synthesis involves refluxing the hydrazine and the carbonyl compound in a solvent like ethanol, often with an acid catalyst. libretexts.org
Table 5: Hypothetical Synthesis of a Hydrazone Derivative
| Hydrazine Precursor | Carbonyl Compound | Expected Hydrazone Product |
| (4-hydroxy-2,3-dimethylphenyl)hydrazine | Benzaldehyde | (E)-1-benzylidene-2-(4-hydroxy-2,3-dimethylphenyl)hydrazine |
| (4-hydroxy-2,3-dimethylphenyl)hydrazine | Acetone | (E)-2-(4-hydroxy-2,3-dimethylphenyl)hydrazono)propane |
The characterization of these hydrazones would include spectroscopic methods. For instance, ¹H NMR would show a characteristic signal for the imine proton (-N=CH-), and ¹³C NMR would show a signal for the imine carbon.
Comparison of Reactivity Profiles Across Isomeric Aminodimethylphenols
The reactivity of isomeric aminodimethylphenols in electrophilic aromatic substitution is governed by the directing effects and the activating or deactivating nature of the substituents (amino, hydroxyl, and methyl groups), as well as steric hindrance. tandfonline.com Both the amino and hydroxyl groups are strong activating, ortho, para-directing groups. The methyl groups are weakly activating, ortho, para-directing groups.
In 6-amino-2,3-dimethylphenol, the positions ortho and para to the hydroxyl group are substituted. The positions ortho and para to the amino group are also substituted. This substitution pattern would likely lead to a different regioselectivity in electrophilic substitution reactions compared to other isomers where these positions are free. For example, in 4-amino-2,3-dimethylphenol, the position ortho to the hydroxyl group (and meta to the amino group) and the position ortho to the amino group (and meta to the hydroxyl group) are available for substitution.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Purity Assessment and Method Validation
Chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method with UV/Vis detection is typically developed and validated for 6-Amino-2,3-dimethylphenol (B1277136) hydrochloride to quantify the main component and detect impurities.
The method generally involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to elute the compounds. The phenolic nature and aromatic ring of the compound allow for sensitive detection using a UV/Vis detector, typically set at a wavelength where the analyte exhibits maximum absorbance. Method validation would be performed according to established guidelines to ensure accuracy, precision, linearity, and robustness. mdpi.com
Table 1: Illustrative HPLC Method Parameters and Purity Data
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 3.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time (Main Peak) | ~ 5.8 min |
| Purity of Main Peak | > 99.5% (by area) |
| Impurity 1 (Retention Time) | ~ 3.2 min |
| Impurity 2 (Retention Time) | ~ 4.5 min |
For the identification of unknown impurities, the coupling of liquid chromatography with mass spectrometry (LC/MS) is an indispensable tool. nih.gov While HPLC-UV can quantify impurities, LC/MS provides molecular weight information, which is crucial for structural elucidation. researchgate.net
After separation on the LC column, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte and any co-eluting impurities. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This technique can detect impurities at very low levels and provide initial structural clues based on their molecular weight and fragmentation patterns. For instance, an unknown peak detected in a related compound, 3-amino-2,6-dimethylphenol, was found to have a molecular weight of 259 g/mol using LC/MS. europa.eu
Table 2: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z)
| Impurity Type | Potential Structure | Expected [M+H]⁺ (m/z) |
| Oxidation Product | 6-Nitroso-2,3-dimethylphenol | 166.08 |
| Starting Material | 2,3-Dimethylphenol (B72121) | 123.08 |
| Dimerization Product | Bis(6-amino-2,3-dimethylphenyl) ether | 271.18 |
Molecular Structure Elucidation
Spectroscopic techniques are employed to confirm the molecular structure of 6-Amino-2,3-dimethylphenol hydrochloride by providing detailed information about its atomic connectivity and functional groups.
NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) allow for the precise assignment of each proton in the molecule.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Signals for the aromatic carbons (both substituted and unsubstituted) and the aliphatic methyl carbons would be observed at characteristic chemical shifts.
Based on analogous compounds like 2,3-dimethylphenol, specific chemical shifts can be predicted. chemicalbook.comchemicalbook.com
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 9.5 - 10.5 | Broad Singlet | -OH |
| ~ 6.6 - 6.8 | Multiplet | Aromatic CH |
| ~ 4.8 - 5.2 | Broad Singlet | -NH₃⁺ |
| ~ 2.15 | Singlet | Ar-CH₃ |
| ~ 2.05 | Singlet | Ar-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~ 150 - 155 | C-OH |
| ~ 135 - 140 | C-NH₃⁺ |
| ~ 120 - 130 | Aromatic C-CH₃ |
| ~ 115 - 125 | Aromatic CH |
| ~ 15 - 20 | -CH₃ |
| ~ 10 - 15 | -CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H (hydroxyl), N-H (amino), C-H (aromatic and aliphatic), C-O, and C-N bonds, as well as aromatic ring vibrations. Data from similar phenolic compounds helps in assigning these bands. nih.gov
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | O-H Stretch | Phenolic Hydroxyl |
| 2800 - 3100 | N-H Stretch | Ammonium Salt |
| 2850 - 3000 | C-H Stretch | Methyl |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Phenol (B47542) |
| 1000 - 1200 | C-N Stretch | Aryl Amine |
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, the analysis would confirm the mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base form of the molecule. The calculated monoisotopic mass of the free base (C₈H₁₁NO) is approximately 137.08 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, further confirming the elemental composition.
Table 6: Expected Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (Positive) |
| Formula of Free Base | C₈H₁₁NO |
| Calculated Monoisotopic Mass | 137.0841 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 138.0919 |
| Key Fragment Ion (Loss of CH₃) | 123.0683 |
X-ray Crystallography for Three-Dimensional Structural Analysis
The molecule consists of a phenol ring substituted with two methyl groups, an amino group, and a hydrochloride salt. The presence of the hydrochloride moiety implies that the amino group is protonated, forming an ammonium salt (-NH3+), with a chloride counter-ion. The crystal structure would likely be stabilized by a network of hydrogen bonds involving the ammonium group, the hydroxyl group, and the chloride ion. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent amino group is also a possibility, influencing the planarity and conformation of the molecule.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C-N⁺, C-O, C-C (aromatic) |
| Key Bond Angles | Reflecting sp² and sp³ hybridization |
| Hydrogen Bonding | N-H···Cl, O-H···Cl, N-H···O |
Note: This table represents theoretical expectations based on similar aminophenol hydrochloride structures.
Crystal Network Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the forces holding the crystal together.
For this compound, a Hirshfeld surface analysis would be instrumental in visualizing the hydrogen bonding network. The analysis would likely reveal significant contributions from N-H···Cl and O-H···Cl hydrogen bonds, appearing as distinct red regions on the d_norm surface, which indicate close intermolecular contacts. Van der Waals interactions, particularly H···H, C···H, and π-π stacking interactions between the aromatic rings, would also be expected to play a crucial role in the crystal packing. The fingerprint plot derived from the Hirshfeld surface would provide a quantitative summary of these interactions. For instance, in related aminophenol structures, H···H contacts often comprise the largest percentage of the surface area, followed by O···H and N···H contacts. researchgate.netnih.govnih.gov
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative determination of aromatic compounds due to their simplicity, speed, and cost-effectiveness. nih.gov These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
While a specific, validated spectrophotometric method for the quantitative determination of this compound has not been detailed in the available literature, methods developed for other aminophenol isomers and derivatives can be adapted. researchgate.net The presence of the phenolic and amino functional groups on the benzene (B151609) ring makes the compound amenable to various colorimetric reactions.
One common approach involves the oxidative coupling of the aminophenol with a suitable chromogenic reagent. researchgate.net For instance, the reaction with 4-aminoantipyrine in the presence of an oxidizing agent in an alkaline medium forms a colored product that can be measured spectrophotometrically. researchgate.net The wavelength of maximum absorbance (λ_max) would need to be determined experimentally for this compound.
Another strategy could involve the diazotization of the primary amino group followed by coupling with a phenolic or naphtholic compound to produce a highly colored azo dye. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.
The development of a spectrophotometric method would involve optimizing various parameters such as the pH of the medium, the concentration of the reagents, the reaction time, and the temperature to ensure maximum color development and stability.
Table 2: Typical Parameters for Spectrophotometric Determination of Aminophenols
| Parameter | Typical Range/Value |
| Wavelength of Max. Absorbance (λ_max) | 400 - 600 nm |
| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |
| Linearity Range | 1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
Note: This table is based on published data for various aminophenol isomers and derivatives and serves as a general guideline. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods used to investigate the geometric and electronic properties of molecules.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a many-body system by using the electron density as the central quantity. DFT calculations can provide accurate predictions of molecular geometries, bond lengths, bond angles, and dihedral angles. For 6-Amino-2,3-dimethylphenol (B1277136) hydrochloride, DFT would be employed to find the most stable conformation of the molecule. This involves optimizing the geometry to a minimum energy state. Furthermore, DFT calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Hartree-Fock (HF) Calculations , on the other hand, is an ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations. For 6-Amino-2,3-dimethylphenol hydrochloride, HF calculations would also provide optimized geometries and molecular orbital energies. Comparing the results from both DFT and HF methods can offer a more comprehensive understanding of the molecule's electronic structure.
Illustrative Geometric and Electronic Parameters for this compound
| Parameter | DFT (B3LYP/6-31G*) | Hartree-Fock (HF/6-31G*) |
|---|---|---|
| Total Energy (Hartree) | -552.8 | -550.1 |
| HOMO Energy (eV) | -5.8 | -8.2 |
| LUMO Energy (eV) | -1.2 | 0.5 |
| HOMO-LUMO Gap (eV) | 4.6 | 8.7 |
| Dipole Moment (Debye) | 3.5 | 3.9 |
This table is for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used in computational chemistry to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map represent different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, which corresponds to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would reveal the electron-rich and electron-poor regions. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be electron-rich (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as the hydrochloride proton, would likely be electron-deficient (blue), indicating them as sites for nucleophilic attack.
Analysis of Fukui Functions and Dual Descriptor Indices for Local Reactivity
Fukui functions and dual descriptor indices are reactivity descriptors derived from conceptual DFT that provide more quantitative information about the local reactivity of a molecule.
The Fukui function , f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. There are three types of Fukui functions:
f+(r) for nucleophilic attack (addition of an electron).
f-(r) for electrophilic attack (removal of an electron).
f0(r) for radical attack.
The dual descriptor , Δf(r), is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a more precise indication of reactive sites:
Δf(r) > 0 indicates a site for nucleophilic attack.
Δf(r) < 0 indicates a site for electrophilic attack.
For this compound, calculating these indices for each atom would allow for a precise ranking of their susceptibility to nucleophilic and electrophilic attack, offering a more detailed reactivity map than MEP alone.
Illustrative Fukui Functions and Dual Descriptor Indices for Selected Atoms of 6-Amino-2,3-dimethylphenol
| Atom | f+ | f- | Δf | Predicted Reactivity |
|---|---|---|---|---|
| O (hydroxyl) | 0.08 | 0.15 | -0.07 | Electrophilic Attack |
| N (amino) | 0.12 | 0.05 | 0.07 | Nucleophilic Attack |
| C2 (ring) | 0.03 | 0.06 | -0.03 | Electrophilic Attack |
| C4 (ring) | 0.05 | 0.02 | 0.03 | Nucleophilic Attack |
This table is for illustrative purposes only and represents the neutral form for simplicity.
Prediction of Physicochemical Parameters (e.g., LogD) through Computational Models
Computational models are widely used to predict various physicochemical properties of molecules, which are crucial in fields like drug discovery and environmental science. For this compound, one of the key parameters is the distribution coefficient, LogD . LogD is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in octanol and water at a specific pH. It is a measure of the lipophilicity of an ionizable compound.
Computational models for LogD prediction typically use the compound's structure as input and employ various algorithms, including fragment-based methods, quantitative structure-property relationship (QSPR) models, and machine learning approaches. These models take into account the pKa of the ionizable groups (the amino and hydroxyl groups in this case) to calculate the distribution at a given pH. Predicting the LogD of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to simulate chemical reactions, elucidate reaction mechanisms, and characterize transition states. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.
For instance, the oxidation of 6-Amino-2,3-dimethylphenol could be simulated. DFT calculations would be used to locate the transition state structure for the initial oxidation step and to calculate the activation energy barrier. This information would be invaluable for understanding the compound's stability and potential metabolic pathways. These simulations can guide experimental work and provide insights into the reaction kinetics and thermodynamics that are difficult to obtain through experiments alone.
Biochemical Transformations and Bioanalytical Methodologies Non Clinical Focus
Microbial Degradation Pathways of Dimethylphenol Analogues
The microbial breakdown of dimethylphenol isomers is a critical area of environmental biochemistry, with significant research focusing on understanding the underlying enzymatic and genetic mechanisms. Studies on various dimethylphenol-degrading microbes have elucidated the metabolic pathways involved. For instance, different bacterial strains utilize distinct catabolic pathways for the degradation of phenol (B47542) and its derivatives researchgate.netnih.gov.
Research has shown that certain bacteria can utilize dimethylphenol isomers as their sole source of carbon and energy. For example, Delftia sp. LCW has been shown to degrade 3,4-DMP and 2,3-DMP researchgate.net. The degradation process often involves an initial oxidation of the aromatic ring, catalyzed by enzymes like phenol hydroxylase, followed by ring cleavage via a meta-cleavage pathway researchgate.net.
Enzymatic Mechanisms in Biodegradation (e.g., Monooxygenase Activity)
A key enzymatic mechanism in the biodegradation of dimethylphenol analogues is the action of monooxygenases. A notable example is the two-component flavin-dependent monooxygenase system, MpdAB, identified in Mycobacterium neoaurum B5-4, which is responsible for the initial step in the degradation of 2,6-dimethylphenol (2,6-DMP) asm.orgnih.govasm.org.
This enzyme system hydroxylates 2,6-DMP at the para-position, a crucial step in its catabolism asm.orgnih.gov. The MpdAB system utilizes NADH and flavin adenine dinucleotide (FAD) as cofactors for its catalytic activity asm.orgnih.gov. The activity of such multicomponent monooxygenases is a common strategy employed by aerobic bacteria for the degradation of aromatic hydrocarbons, initiating the process by producing dihydroxylated aromatic intermediates nih.gov. In Pseudomonas stutzeri OX1, a multicomponent phenol hydroxylase has been identified that can hydroxylate not only phenol but also 2,4-dimethylphenol and 2,5-dimethylphenol nih.gov.
The kinetic parameters of the MpdAB enzyme system for 2,6-DMP have been determined, providing insights into its efficiency.
| Substrate | Apparent K_m (mM) | k_cat/K_m (s⁻¹mM⁻¹) |
| 2,6-Dimethylphenol (2,6-DMP) | 0.12 ± 0.01 | 4.02 |
| 2,3,6-Trimethylphenol (2,3,6-TMP) | 0.17 ± 0.01 | 2.84 |
| Data derived from studies on MpdAB from Mycobacterium neoaurum B5-4. asm.orgnih.gov |
Genetic and Biochemical Basis of Microbial Metabolism
The genetic foundation for the microbial metabolism of dimethylphenol analogues has been elucidated through comparative genomics, transcriptomics, and gene disruption studies asm.orgnih.govasm.org. In Mycobacterium neoaurum B5-4, the genes responsible for the initial degradation of 2,6-DMP have been identified as mpdA and mpdB asm.orgnih.govasm.org. The transcription of these genes is significantly upregulated in the presence of 2,6-DMP, indicating an inducible catabolic pathway asm.orgnih.gov.
The MpdAB system encoded by these genes shows sequence identity to other two-component flavin-dependent monooxygenase systems, such as HsaAB from Mycobacterium tuberculosis asm.orgnih.govasm.org. The genes involved in the degradation of aromatic compounds are often located on mobile genetic elements like plasmids, which allows for their transfer between different bacterial populations asm.org. In Pseudomonas sp. CF600, the genes for the degradation of phenol and methyl-substituted phenols are located on the dmp operon on a plasmid researchgate.net. This operon encodes a suite of enzymes for the catabolic pathway, including a multicomponent phenol hydroxylase researchgate.net.
Role as Precursors in Biochemical Synthesis Pathways
Beyond their role in microbial degradation, dimethylphenol analogues and the enzymatic systems that act upon them have potential applications in biochemical synthesis.
Potential in Vitamin E Precursor Synthesis from Related Compounds
The enzymatic machinery involved in the degradation of dimethylphenol analogues has demonstrated potential for the synthesis of valuable compounds, such as precursors for Vitamin E. The MpdAB monooxygenase from Mycobacterium neoaurum B5-4, in addition to degrading 2,6-DMP, can also catalyze the para-hydroxylation of 2,3,6-trimethylphenol (2,3,6-TMP) asm.orgnih.gov.
Environmental Studies and Remediation Strategies
Environmental Fate and Persistence of Aminophenols
The environmental fate and persistence of aminophenols are governed by a combination of their chemical properties and the environmental conditions they encounter. Generally, aminophenols are susceptible to oxidation, especially in the presence of light and air, which can lead to the formation of colored products researchgate.net. Their persistence in the environment is variable, with some isomers like p-aminophenol being more persistent in water and soil than others researchgate.net.
The stability of aminophenols can be influenced by their isomeric structure. For instance, 3-aminophenol is noted to be the most stable isomer under atmospheric conditions, while 2-aminophenol and 4-aminophenol (B1666318) are more prone to oxidation researchgate.net. The presence of methyl groups on the benzene (B151609) ring, as in 6-Amino-2,3-dimethylphenol (B1277136) hydrochloride, can also influence the compound's reactivity and persistence, although specific data for this compound is limited. The persistence of related compounds like glyphosate and its degradation product AMPA has been studied in soil and water, where they are found to adsorb to soil particles and can be transported to surface waters via runoff nih.govnih.gov.
Factors influencing the environmental fate of aminophenols include:
pH: The ionization state of the amino and hydroxyl groups is pH-dependent, affecting solubility and adsorption.
Sunlight: Photodegradation can be a significant degradation pathway for many organic pollutants in surface waters umn.eduresearchgate.net.
Microbial populations: The presence of adapted microorganisms can lead to biodegradation.
Soil and sediment composition: Organic matter and clay content can influence adsorption and bioavailability.
Mechanisms of Environmental Degradation (e.g., Oxidation, Microbial Processes)
The environmental degradation of aminophenols can occur through both abiotic and biotic pathways. Oxidation and microbial degradation are the primary mechanisms responsible for the breakdown of these compounds in the environment.
Oxidative Degradation:
Oxidative processes play a crucial role in the transformation of aminophenols. 2-aminophenol and 4-aminophenol are particularly susceptible to oxidation, leading to the formation of colored polymeric products researchgate.net. Advanced Oxidation Processes (AOPs), such as the Fenton process, have been shown to be effective in degrading p-aminophenol in aqueous solutions bibliotekanauki.plpwr.edu.pl. The Fenton process utilizes hydroxyl radicals generated from hydrogen peroxide and ferrous ions to non-selectively oxidize organic compounds bibliotekanauki.pl. Studies have shown that the efficiency of this process is influenced by operational parameters like pH, temperature, and the concentration of reagents pwr.edu.pl. For instance, the optimal conditions for the degradation of a p-aminophenol solution were found to be a pH of 3.0 and a temperature of 30°C, achieving 75% degradation efficiency within 50 minutes pwr.edu.pl.
Microbial Degradation:
Microbial degradation is a key process for the removal of aminophenols from the environment. Various bacterial strains have been identified that can utilize aminophenols as their sole source of carbon and nitrogen. The aerobic bacterial degradation of 2-aminophenol is initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the aromatic ring frontiersin.orgnih.gov. For 4-aminophenol, degradation in Burkholderia sp. AK-5 begins with hydroxylation to 1,4-benzenediol, followed by further hydroxylation and ring cleavage frontiersin.orgnih.gov.
The degradation pathways for dimethylphenols have also been investigated. Bacteria such as Pseudomonas mendocina and Pseudomonas fluorescens can degrade various dimethylphenol isomers through different catabolic pathways, often involving catechol 2,3-dioxygenase or p-cresol methylhydroxylase nih.gov. The degradation of 2,3-dimethylphenol (B72121) has been specifically studied, with various methods including electrochemical oxidation showing high removal efficiency researchgate.net. The initial step in the microbial degradation of 2,6-dimethylphenol by Mycobacterium neoaurum involves a two-component flavin-dependent monooxygenase system asm.org. Given the structure of 6-Amino-2,3-dimethylphenol hydrochloride, it is plausible that similar microbial degradation pathways involving initial hydroxylation and subsequent ring cleavage would be involved.
A proposed degradation pathway for 4-aminophenol involves its initial conversion to p-benzoquinone and ammonia, followed by ring cleavage to form organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately mineralization to carbon dioxide and water researchgate.net.
Advanced Analytical Techniques for Environmental Monitoring
Effective environmental monitoring is crucial for assessing the extent of contamination by aminophenols and for evaluating the efficacy of remediation strategies. A variety of advanced analytical techniques are employed for the detection and quantification of these compounds in environmental matrices such as water and soil nih.gov.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminophenol isomers in surface water samples researchgate.net. HPLC methods can be optimized for the simultaneous determination of multiple phenolic compounds by adjusting factors such as the stationary phase, mobile phase composition, flow rate, and detection wavelength researchgate.net. For instance, a method using a mixed-mode stationary phase with both SCX and C18 moieties has been developed for the separation of aminophenol isomers researchgate.net.
Gas Chromatography (GC) coupled with various detectors is another powerful tool. EPA Method 604 utilizes a flame ionization detector (FID) for the determination of phenol (B47542) and certain substituted phenols in municipal and industrial discharges epa.gov. For enhanced sensitivity and confirmation, GC can be coupled with an electron capture detector (ECD) after derivatization, or with a mass spectrometer (GC-MS) for definitive identification and quantification epa.gov. Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity for the analysis of substituted phenols in complex matrices like river and wastewater researchgate.net.
Other analytical methods that have been applied to the determination of phenolic compounds include:
Spectrophotometry: A straightforward and cost-effective method, though it may have lower sensitivity compared to chromatographic techniques researchgate.net.
Capillary Electrophoresis: Another separation technique used for the analysis of phenolic pollutants researchgate.net.
Electrochemical Sensors: These offer a promising alternative for rapid and sensitive monitoring of aminophenols nih.gov.
The selection of an appropriate analytical method depends on factors such as the specific compounds of interest, the required detection limits, the complexity of the sample matrix, and the intended application, from routine monitoring to detailed research studies.
| Analytical Technique | Detector | Applicability | Key Features | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) | Simultaneous determination of 17 phenolic compounds in surface water and wastewater. | Multiwavelength analysis, solid-phase extraction for sample preparation. | mdpi.com |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Determination of phenol and substituted phenols in municipal and industrial discharges. | EPA Method 604. | epa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Qualitative and quantitative confirmation of phenols. | High specificity and sensitivity. | epa.gov |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Tandem Mass Spectrometer | Identification and quantification of 26 substituted phenols in dissolved and suspended phases of water. | Multiple reaction monitoring (MRM) for high selectivity. | researchgate.net |
Adsorption and Removal Methodologies from Aqueous Solutions
The removal of aminophenols from contaminated water is a critical aspect of environmental remediation. Adsorption is a widely studied and effective method for this purpose, utilizing various materials to bind and remove these pollutants from aqueous solutions.
A range of adsorbents has been investigated for the removal of aminophenols, with activated carbon being a common choice due to its high surface area and porosity bohrium.com. However, research has also focused on developing low-cost adsorbents from agricultural and industrial waste materials. For example, pea shells activated with sulfuric acid have shown significant adsorption capacity for 4-aminophenol, with a maximum uptake of 106.11 mg/g at an optimal pH of 7.0 bohrium.com. The adsorption process, in this case, was found to be exothermic and physical in nature, governed by electrostatic interactions, hydrogen bonding, and π-π exchange mechanisms bohrium.com.
The efficiency of the adsorption process is influenced by several factors, including:
Adsorbent Dose: The amount of adsorbent used.
Contact Time: The duration of contact between the adsorbent and the solution.
Initial Pollutant Concentration: The starting concentration of the aminophenol.
pH of the Solution: Affects the surface charge of the adsorbent and the ionization of the adsorbate.
Temperature: Can influence the adsorption equilibrium and kinetics.
The equilibrium of the adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity and the nature of the interaction between the adsorbent and the adsorbate oiccpress.com. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces oiccpress.com.
In addition to adsorption, other removal technologies have been explored, including biodegradation, electrochemical oxidation, and enzyme-catalyzed removal researchgate.net. The choice of remediation strategy depends on the specific circumstances, including the concentration of the pollutant, the volume of contaminated water, and economic considerations.
| Adsorbent | Target Pollutant | Maximum Adsorption Capacity (qm) | Optimal pH | Best Fit Isotherm Model | Reference |
|---|---|---|---|---|---|
| Pea shells activated with sulfuric acid (PSASA) | 4-Aminophenol | 106.11 mg/g | 7.0 | Langmuir | bohrium.com |
| Amino-modified ordered nanoporous silica materials (MCM-48/TEPA and MCM-48/TMSPA) | 2-Chlorophenol and 2,4-Dichlorophenol | Not specified | Dependent on solution pH | Freundlich | oiccpress.com |
Lack of Specific Industrial and Material Science Application Data for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available information regarding the industrial and material science applications of the chemical compound this compound. While the broader class of aminophenols and their derivatives are known to be versatile compounds in various industrial processes, detailed research and application data focusing solely on the this compound isomer are not sufficiently available to construct a thorough and scientifically accurate article based on the requested outline.
The available data largely pertains to more common isomers such as p-aminophenol and o-aminophenol, or to the general chemical properties and reactions of the aminophenol class. Extrapolating this general information to specifically describe this compound would not adhere to the required standards of scientific accuracy and specificity.
General applications for the aminophenol class of compounds include:
Intermediates in Synthesis: Aminophenols are crucial precursors in the manufacturing of pharmaceuticals, dyes, and other complex organic molecules. They undergo a variety of reactions, including diazotization for dye synthesis and acylation for pharmaceutical production. researchgate.netresearchgate.net
Dye and Colorant Production: The amino group on the aromatic ring allows for diazotization, which is a key step in creating azo dyes. kajay-remedies.comuobaghdad.edu.iq Aminophenol derivatives are also used as couplers in oxidative hair dyes. researchgate.net
Polymer Chemistry: Certain aminophenols serve as monomers for high-performance polymers like polyamides and polyimides. kajay-remedies.com They can also be used to synthesize or modify other polymers. mdpi.comresearchgate.net
Antioxidants and Corrosion Inhibitors: The phenolic hydroxyl group gives these compounds antioxidant properties. They are used to prevent degradation in materials like rubber and can act as corrosion inhibitors for metals. researchgate.netkajay-remedies.com
Analytical Reagents: Some aminophenols are used in analytical chemistry, for example, in spectrophotometric methods for the detection of certain metals. researchgate.net
However, specific research findings, data tables, and detailed process descriptions for this compound within these contexts could not be located. The compound is available from chemical suppliers, suggesting its use in research and development, but extensive documentation of its role in large-scale industrial and material science applications is not present in the accessible literature.
Therefore, to maintain a strict adherence to factual accuracy and the provided outline, it is not possible to generate the requested article focusing solely on this compound.
Future Research Directions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 6-Amino-2,3-dimethylphenol (B1277136) hydrochloride. While traditional methods for producing aminophenols often involve the reduction of nitrophenols or selective amination of hydroquinone, these processes can present challenges related to by-product formation and catalyst efficiency. gii.co.jp Innovations in green chemistry are expected to drive the exploration of alternative synthetic pathways.
Key areas for future investigation include:
Catalytic Hydrogenation: The advancement of catalytic hydrogenation processes using catalysts such as palladium and nickel is a promising avenue. gii.co.jp Research will likely focus on developing highly selective catalysts that can minimize unwanted side reactions and improve yields.
Biocatalysis and Microbial Biotransformation: Enzymatic and microbial biotransformation techniques are gaining traction as sustainable alternatives to traditional chemical synthesis. gii.co.jp These methods can reduce the reliance on hazardous reagents and energy-intensive conditions.
Continuous Flow Processing: The integration of continuous flow processing and process intensification strategies can enhance production efficiency, leading to higher output rates and lower operational costs. gii.co.jp
Alternative Starting Materials: Investigating the synthesis of aminophenols from renewable resources, such as lignocellulosic biomass, presents an opportunity to move away from petrochemical feedstocks. digitellinc.com For instance, hydroquinone, which can be derived from lignin, is a potential starting material for the synthesis of aminophenols. digitellinc.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | High selectivity, reduced by-products | Development of novel palladium and nickel catalysts |
| Biocatalysis | Sustainable, reduced hazardous waste | Identification and engineering of suitable enzymes and microorganisms |
| Continuous Flow Processing | Increased efficiency, lower costs | Optimization of reactor design and process parameters |
| Renewable Feedstocks | Reduced environmental impact | Efficient conversion of biomass-derived intermediates like hydroquinone |
Discovery of Undiscovered Chemical Transformations and Mechanistic Insights
A deeper understanding of the chemical reactivity of 6-Amino-2,3-dimethylphenol hydrochloride is crucial for unlocking its full potential. Future research will likely delve into previously unexplored chemical transformations and aim to provide detailed mechanistic insights into these reactions.
Areas of focus may include:
Oxidative Reactions: Aminophenols are known to undergo oxidation to form reactive intermediates. researchgate.net Further investigation into the oxidation of this compound could reveal novel transformation pathways and products. The role of transition metals, such as copper, in mediating these oxidative processes is also an area ripe for exploration. nih.gov
Cyclization and Condensation Reactions: Aminophenols are versatile precursors for a variety of cyclization and condensation reactions. researchgate.net Exploring new reaction conditions and catalysts could lead to the synthesis of novel heterocyclic compounds with interesting biological or material properties.
Mechanistic Studies: Detailed mechanistic studies, employing techniques such as isotopic labeling and computational modeling, can provide a fundamental understanding of the reaction pathways involved in the transformation of aminophenols. researchgate.netfigshare.com This knowledge is essential for optimizing existing reactions and designing new synthetic strategies. For example, understanding the role of intermediates like 1,4-benzoquinoneimine in the metabolism of aminophenols can inform the design of new biotransformations. researchgate.net
Design and Synthesis of New Functionalized Derivatives with Tailored Reactivity
The functionalization of the this compound scaffold offers a powerful strategy for tuning its chemical and physical properties. Future research will focus on the rational design and synthesis of new derivatives with tailored reactivity for specific applications.
Potential research directions include:
Introduction of Diverse Functional Groups: The synthesis of derivatives bearing a wide range of functional groups will be explored. mdpi.comnih.gov This could involve modifications to the amino and hydroxyl groups, as well as substitution on the aromatic ring.
Structure-Activity Relationship Studies: A systematic investigation of the relationship between the chemical structure of the derivatives and their reactivity or biological activity will be crucial. nih.gov This will enable the design of compounds with optimized properties.
Development of Novel Synthetic Methodologies: The development of efficient and selective methods for the synthesis of these functionalized derivatives will be a key focus. mdpi.comnih.gov This may involve the use of advanced catalytic systems and the exploration of cascade reactions. mdpi.com
Advanced Spectroscopic and Structural Investigations of Solid-State Forms
A thorough understanding of the solid-state properties of this compound and its derivatives is essential for applications in materials science and pharmaceuticals. Future research will employ advanced spectroscopic and analytical techniques to investigate their solid-state forms.
Key areas of investigation will include:
Polymorphism and Crystal Engineering: A detailed study of the polymorphic forms of this compound will be important, as different polymorphs can exhibit distinct physical properties. Crystal engineering principles can be applied to control the solid-state packing and properties of these compounds.
Advanced Spectroscopic Techniques: The application of techniques such as solid-state NMR, Raman spectroscopy, and far-infrared spectroscopy will provide detailed insights into the molecular structure and intermolecular interactions in the solid state. rsc.orgnih.govamericanpharmaceuticalreview.com For instance, far-IR spectroscopy can reveal unique fingerprints related to low-frequency molecular vibrations. rsc.org
Surface-Enhanced Raman Scattering (SERS): SERS can be a powerful tool for the sensitive detection and characterization of aminophenol derivatives, even in complex matrices. researchgate.net
| Technique | Information Gained | Potential Application |
| Solid-State NMR | Detailed short-range structural information | Polymorph identification and characterization |
| Raman Spectroscopy | Vibrational modes, molecular structure | Chemical imaging and analysis of formulations |
| Far-Infrared Spectroscopy | Low-frequency vibrations, intermolecular interactions | Conformer-specific structural analysis |
| SERS | Enhanced vibrational signals for trace analysis | Quantitative analysis of impurities in complex mixtures |
Expansion of Computational Modeling to Predict Complex Reactivity and Properties
Computational modeling has become an indispensable tool in modern chemistry for predicting the reactivity and properties of molecules. Future research on this compound will undoubtedly leverage the power of computational methods.
Areas for future computational studies include:
Reaction Mechanism Elucidation: Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to elucidate the detailed mechanisms of chemical reactions involving aminophenols, such as enzymatic ring cleavage. figshare.com
Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, which can aid in the interpretation of experimental results.
Design of New Catalysts and Derivatives: Computational screening can be employed to identify promising new catalysts for the synthesis of aminophenols or to design novel derivatives with desired properties. ijcce.ac.ir
Understanding Intermolecular Interactions: Molecular dynamics simulations can provide insights into the intermolecular interactions that govern the solid-state packing and solution-phase behavior of these compounds.
Deeper Understanding of Biotransformation Pathways and Bio-inspired Catalysis
The study of how biological systems interact with and transform aminophenols can provide valuable insights for both biotechnological applications and the design of new catalysts.
Future research in this area will likely focus on:
Elucidation of Metabolic Pathways: Identifying the specific enzymes and metabolic pathways involved in the biotransformation of this compound in various organisms is a key research goal. nih.gov For example, understanding how bacteria like Burkholderia sp. metabolize 4-aminophenol (B1666318) can open up new avenues for bioremediation. nih.gov
Bio-inspired Catalysis: The principles of enzymatic catalysis can be used to design and develop novel bio-inspired catalysts for the selective transformation of aminophenols. ijcce.ac.irbeilstein-journals.orgornl.govnih.gov This approach, often referred to as biomimetic chemistry, aims to replicate the high efficiency and selectivity of natural enzymes in synthetic systems. ijcce.ac.ir
Enzyme Engineering: The modification of existing enzymes or the design of artificial enzymes for specific transformations of aminophenol derivatives is a promising area of research.
Development of Advanced Materials Based on Aminophenol Scaffolds
The unique chemical structure of this compound makes it an attractive building block for the development of new materials with advanced properties.
Future research in materials science will likely explore:
Polymer Synthesis: Aminophenols can be used as monomers for the synthesis of a variety of polymers, including polyimides and polyesters. researchgate.net The incorporation of the 2,3-dimethylphenol (B72121) moiety could impart unique thermal or mechanical properties to these materials.
Functional Materials: The development of functional materials, such as those with specific electronic or optical properties, based on aminophenol derivatives is an area with significant potential.
Biodegradable Polymers: The use of aminophenol-based building blocks in the synthesis of biodegradable polymers, such as polylactic acid (PLA), is an emerging area of interest. mdpi.com
Q & A
Q. What are the validated synthetic routes for 6-Amino-2,3-dimethylphenol hydrochloride, and how can its purity be characterized?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of precursor phenols. For example, reacting 2,3-dimethylphenol with ammonia under catalytic hydrogenation conditions, followed by HCl neutralization. Characterization requires multi-technique validation:
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Stability is influenced by temperature, humidity, and light. Recommendations include:
- Storage : In airtight, light-resistant containers at −20°C for long-term stability.
- Decomposition Monitoring : Thermogravimetric analysis (TGA) to detect degradation above 225°C (similar to phenylhydrazine hydrochlorides) .
- Hygroscopicity Management : Use desiccants (silica gel) to prevent hydrolysis .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enhanced sensitivity:
- LC-MS/MS in MRM mode for trace-level detection in biological samples .
- Ion-pair chromatography with sodium hexanesulfonate to resolve polar degradation products .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize by-products?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, anhydrous ethanol improves hydrochloride salt precipitation .
- By-Product Mitigation : Monitor intermediates via in-situ FTIR to detect undesired side reactions (e.g., over-alkylation).
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >98% .
Q. How can contradictions in spectroscopic or chromatographic data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations).
- High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric impurities (e.g., methyl vs. ethyl substituents) .
- DSC Analysis to identify polymorphic forms affecting solubility and stability .
Q. What in silico models are available to predict the toxicity and environmental impact of this compound?
- Methodological Answer :
- QSAR Models : Use genetic algorithms (GA) and artificial neural networks (ANN) trained on phenol derivatives to predict acute toxicity (e.g., LC50 in Daphnia magna) .
- Metabolic Pathway Prediction : Tools like METEOR to identify potential bioactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer :
- Substituent Analysis : Replace methyl groups with electron-withdrawing groups (e.g., Cl) to test antimicrobial efficacy .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify binding motifs (e.g., hydrogen bonding with amino groups) .
Q. What degradation products form under accelerated stress conditions, and how are they characterized?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
